5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with a chlorophenyl group and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and reagents such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a focus to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a pyrazole core, known for its CDK2 inhibitory activity.
1,2,4-Triazolo[4,3-a]pyrimidine: Similar in structure, with applications in medicinal chemistry.
Uniqueness
5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a triazolopyridine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H17ClN6O |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c20-14-8-6-13(7-9-14)15-12-16(23-22-15)19(27)21-10-3-5-18-25-24-17-4-1-2-11-26(17)18/h1-2,4,6-9,11-12H,3,5,10H2,(H,21,27)(H,22,23) |
InChI Key |
FCYGHYVNCPEIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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